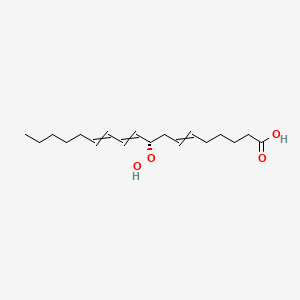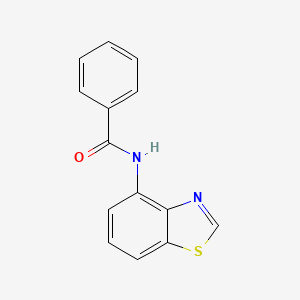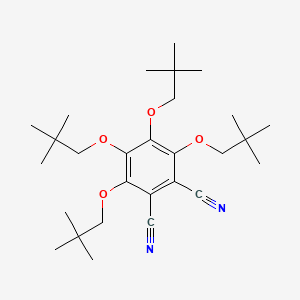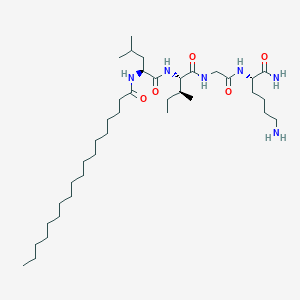![molecular formula C19H11N3O B14237841 Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- CAS No. 502422-45-9](/img/structure/B14237841.png)
Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- is a complex organic compound characterized by the presence of a benzonitrile group attached to a quinoline and oxazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- typically involves multi-step organic reactions. One common method includes the reaction of 3-bromoquinoline with 4-iodobenzonitrile under palladium-catalyzed cross-coupling conditions to form the intermediate product. This intermediate is then subjected to cyclization with an appropriate oxazole precursor to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline and oxazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline and oxazole derivatives.
Substitution: Formation of substituted quinoline and oxazole derivatives.
科学研究应用
Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- involves its interaction with specific molecular targets. The quinoline and oxazole moieties can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
相似化合物的比较
- 4-(3-Quinolinyl)benzonitrile
- 3-(4-Cyanophenyl)quinoline
- 4-(1H-Pyrrol-1-yl)phenol
Comparison: Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]- is unique due to the presence of both quinoline and oxazole rings, which confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
502422-45-9 |
|---|---|
分子式 |
C19H11N3O |
分子量 |
297.3 g/mol |
IUPAC 名称 |
3-(4-quinolin-2-yl-1,3-oxazol-2-yl)benzonitrile |
InChI |
InChI=1S/C19H11N3O/c20-11-13-4-3-6-15(10-13)19-22-18(12-23-19)17-9-8-14-5-1-2-7-16(14)21-17/h1-10,12H |
InChI 键 |
WILMXYZSNMNDTC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=COC(=N3)C4=CC=CC(=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)





![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)

![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)

![2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine](/img/structure/B14237844.png)
![2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol](/img/structure/B14237847.png)
